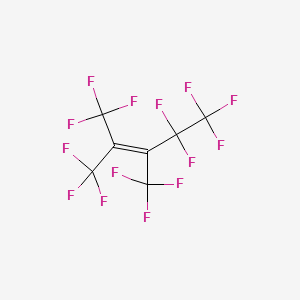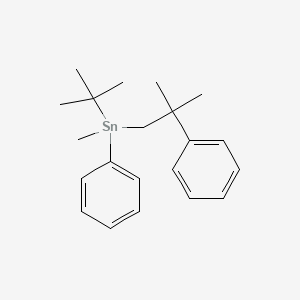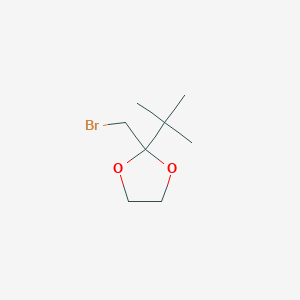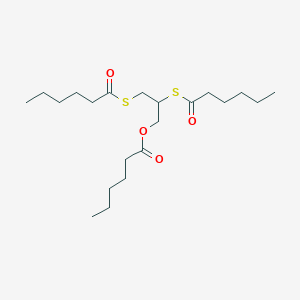![molecular formula C18H36N2O3 B14609873 7-[Carbamoyl(decan-2-YL)amino]heptanoic acid CAS No. 61042-44-2](/img/structure/B14609873.png)
7-[Carbamoyl(decan-2-YL)amino]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[Carbamoyl(decan-2-yl)amino]heptanoic acid is a complex organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a carbamoyl group attached to a decan-2-yl amino group, which is further connected to a heptanoic acid chain. Carboxylic acids are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Carbamoyl(decan-2-yl)amino]heptanoic acid typically involves multi-step organic reactions. One common method includes the reaction of heptanoic acid with decan-2-ylamine in the presence of a carbamoylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to ensure the high purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process .
Chemical Reactions Analysis
Types of Reactions
7-[Carbamoyl(decan-2-yl)amino]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
7-[Carbamoyl(decan-2-yl)amino]heptanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[Carbamoyl(decan-2-yl)amino]heptanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid: A simpler carboxylic acid with a seven-carbon chain.
Decanoic acid: A carboxylic acid with a ten-carbon chain.
Carbamoyl derivatives: Compounds containing the carbamoyl functional group.
Uniqueness
7-[Carbamoyl(decan-2-yl)amino]heptanoic acid is unique due to its specific structure, which combines a carbamoyl group, a decan-2-yl amino group, and a heptanoic acid chain. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61042-44-2 |
|---|---|
Molecular Formula |
C18H36N2O3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
7-[carbamoyl(decan-2-yl)amino]heptanoic acid |
InChI |
InChI=1S/C18H36N2O3/c1-3-4-5-6-7-10-13-16(2)20(18(19)23)15-12-9-8-11-14-17(21)22/h16H,3-15H2,1-2H3,(H2,19,23)(H,21,22) |
InChI Key |
AUPQBUVPHKUDSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)N(CCCCCCC(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)


![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)








